Physicochemical Profile vs. Des-fluoro Analog for CNS Drug Discovery
The target compound's computed partition coefficient (XLogP3-AA) of 0.3 is reported, while a structurally related 2-chloro-3-(4-fluoropiperidin-1-yl)pyrazine analog (CAS 2002318-92-3) is also listed by vendors, though without its own computed XLogP data for direct comparison [1], . This prevents a quantitative assessment of the impact of the sulfonylpiperazine moiety versus a fluoropiperidine on lipophilicity, a key parameter for CNS drug candidate optimization. The critical evidence gap is the absence of a side-by-side logP/logD measurement under the same experimental conditions.
| Evidence Dimension | Lipophilicity for Blood-Brain Barrier Penetration Prediction |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3 (computed) |
| Comparator Or Baseline | 2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine (CAS 2002318-92-3): No computed or experimentally determined XLogP or logD data found in public databases |
| Quantified Difference | Cannot be calculated. Data is missing for the comparator. |
| Conditions | Computed property via XLogP3 3.0 (PubChem release 2025.09.15) for the target compound. No comparable source found for the analog. |
Why This Matters
A low XLogP of 0.3 is favorable for CNS drug-likeness, but without comparator data, a synthetic chemist cannot justify selecting this more synthetically complex sulfonylpiperazine over a simpler analog for a lead optimization program.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 62993465, 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine. 2026. View Source
